3-Methyl-5-(1-piperazinyl)phenol hydrochloride
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Overview
Description
3-Methyl-5-(1-piperazinyl)phenol hydrochloride is a chemical compound with the molecular formula C11H17ClN2O. It is a derivative of phenol and piperazine, characterized by the presence of a methyl group and a piperazinyl group attached to the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-piperazinyl)phenol hydrochloride typically involves the reaction of 3-methylphenol with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(1-piperazinyl)phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The phenol group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
3-Methyl-5-(1-piperazinyl)phenol hydrochloride has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(1-piperazinyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-(1-piperazinyl)phenol: The non-hydrochloride form of the compound.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Another piperazine derivative with different substituents.
3-(Piperazin-1-yl)-1,2-benzothiazole: A compound with a similar piperazine moiety but different core structure.
Uniqueness
3-Methyl-5-(1-piperazinyl)phenol hydrochloride is unique due to its specific combination of a phenol ring with a piperazinyl group and a methyl substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H17ClN2O |
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Molecular Weight |
228.72 g/mol |
IUPAC Name |
3-methyl-5-piperazin-1-ylphenol;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-9-6-10(8-11(14)7-9)13-4-2-12-3-5-13;/h6-8,12,14H,2-5H2,1H3;1H |
InChI Key |
HGJIXWMFILYOGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)O)N2CCNCC2.Cl |
Origin of Product |
United States |
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